(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Description
This compound is a tricyclic heterocyclic system featuring a fused 14-membered ring with three nitrogen atoms and an ethoxy substituent at the 4-position. The tricyclo[8.4.0.0²,⁶] framework suggests rigidity, which may impact binding interactions in biological systems or catalytic applications .
Properties
IUPAC Name |
(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-17-12-6-11-8-14-7-10-4-3-5-15-13(10)16(11)9-12/h3-5,11-12,14H,2,6-9H2,1H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBFYZNOQXJTR-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CNCC3=C(N2C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2CNCC3=C(N2C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a unique arrangement of nitrogen atoms that contribute to its biological activity. The presence of the ethoxy group enhances solubility and may influence receptor interactions.
Anticancer Properties
Recent studies have shown that derivatives of triazatricyclo compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated potent inhibition against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/mTOR pathway |
| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis via AKT suppression |
| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. A recent study indicated that derivatives modulating AMPA receptors could enhance cognitive function and provide neuroprotection in models of brain injury. The binding affinity of these compounds to AMPA receptors was assessed using radioligand-binding studies, revealing promising results for cognitive enhancement .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : The compound acts as an allosteric modulator at glutamate receptors, which are crucial for synaptic transmission and plasticity.
- Inhibition of Kinases : It inhibits key kinases involved in cancer cell signaling pathways such as PI3K and mTOR.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by downregulating survival signals like AKT.
Case Studies
- Synthesis and Evaluation : A study synthesized several triazatricyclo derivatives and evaluated their biological activity against cancer cell lines. The results indicated that modifications to the triazine core significantly influenced their potency against different cancer types .
- Neuroprotective Studies : In vivo models demonstrated that compounds similar to this compound improved cognitive outcomes following induced brain injuries in mice .
Chemical Reactions Analysis
Stability and Degradation
The ethoxy group at position 4 introduces susceptibility to acid-catalyzed hydrolysis , a common reaction for ethers. Hydrogen bonding interactions (e.g., C–H···O) observed in related tricyclic systems stabilize the crystal lattice but may reduce solubility in nonpolar media . Thermal stability is inferred from the melting point of a similar compound (293 K) , suggesting moderate thermal resilience.
Ethoxy Group (C₄H₁₀O)
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Nucleophilic substitution : Likely reactive under SN2 conditions with strong nucleophiles (e.g., NaI in acetone).
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Oxidative cleavage : Possible degradation pathway via ozone or peroxides to yield carboxylic acid derivatives.
Triaza Core
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Protonation : The nitrogen-rich framework may undergo protonation in acidic media, altering electronic properties.
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Coordination chemistry : Potential ligand behavior for transition metals (e.g., Pd, Zn) in catalytic systems .
Derivatization Potential
Patent WO2011036280A1 highlights benzoxazepin derivatives as kinase inhibitors, suggesting that similar triazatricyclic compounds could undergo alkylation or acylation at nitrogen centers to modulate bioactivity . Example modifications include:
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Methylation : Using methyl iodide/K₂CO₃.
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Sulfonylation : Tosyl chloride in pyridine.
Challenges in Reaction Optimization
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Steric hindrance : The fused tricyclic system restricts access to reactive sites, necessitating high-temperature or microwave-assisted conditions.
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Regioselectivity : Competing reaction pathways may arise due to multiple nitrogen centers, requiring directing groups or catalysts.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- CAS : 2059909-65-6
- Key Differences : Lacks the 4-ethoxy group, reducing steric bulk and lipophilicity. Purity ≥95%, with applications in intermediate synthesis .
Haloxazolam (13-Bromo-2-(2-fluorophenyl)-3-oxa-6,9-diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-trien-8-one)
- Molecular Formula : C₁₇H₁₂BrFN₂O₂
- Key Differences : Contains bromine, fluorine, and a benzodiazepine-like core. The halogen substituents increase electron-withdrawing effects and metabolic stability compared to the ethoxy group in the target compound .
Triazolam (12-Chloro-9-(2-chlorophenyl)-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaene)
- Molecular Formula : C₁₇H₁₂Cl₂N₄
- Key Differences : Features chlorophenyl and triazolo substituents, enhancing receptor-binding affinity in pharmaceuticals. The additional nitrogen atoms increase hydrogen-bonding capacity .
Physicochemical and Functional Comparisons
*Estimated molecular weight based on addition of ethoxy (45.06 g/mol) to the non-ethoxy analog .
Functional Implications of Structural Variations
- Contrasts with halogenated analogs (e.g., Haloxazolam), where electron-withdrawing groups enhance stability but may increase toxicity .
- Nitrogen Count : The target compound’s three nitrogen atoms (vs. two in diazatricyclo analogs ) provide more hydrogen-bonding sites, improving interactions with polar targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
